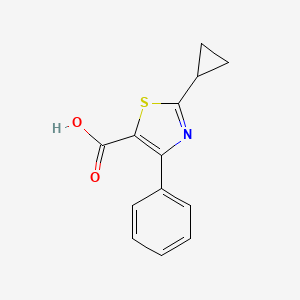

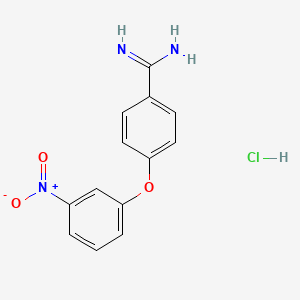

![molecular formula C7H6ClN3 B1375988 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1206980-45-1](/img/structure/B1375988.png)

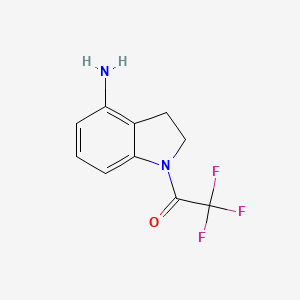

5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine

Overview

Description

5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine is a type of heterocyclic compound . It is used for the synthesis of various pharmaceutical compounds . Its empirical formula is C8H8Cl2N2 and it has a molecular weight of 203.07 .

Synthesis Analysis

The synthesis of similar compounds often involves the use of raw materials like 3-methylpyridine, which is oxidized into 3-picolinic acid with potassium permanganate . The 3-picolinic acid and methanol react to produce methyl pyridine-3-carboxylate under acid conditions . The methyl pyridine-3-carboxylate is then reduced to 3-pyridinemethanol, which reacts with thionyl chloride to produce the target product .Molecular Structure Analysis

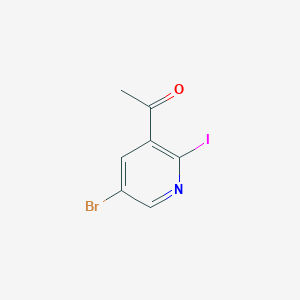

The molecular structure of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine can be represented by the SMILES string Cl.ClCc1cnc2[nH]ccc2c1 . The InChI key is CDUSDQWROLIRTH-UHFFFAOYSA-N .Chemical Reactions Analysis

Pyridine derivatives, including 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine, are important in organic synthesis and pharmaceuticals . They are involved in various chemical reactions, including reduction-oxidation mechanisms .Scientific Research Applications

Synthesis Methods

Condensation and Cyclization Processes : 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine and related compounds can be synthesized through condensation of 5-aminopyrazoles with cyclic β-keto ester, followed by cyclization using phosphorous oxychloride. This method was effectively utilized to synthesize tricyclic pyrazolo[3,4-b]pyrrolo[2,3-d]pyridines (Toche et al., 2008).

Diverse Synthetic Approaches : Various synthetic methods have been developed starting from both preformed pyrazole or pyridine. These methods enable the synthesis of a wide range of compounds with diverse substituents, demonstrating the versatility of this chemical scaffold (Donaire-Arias et al., 2022).

Applications in Heterocyclic Chemistry and Drug Discovery

Formation of Novel Heterocyclic Compounds : The compound serves as a precursor in the formation of various heterocyclic compounds. For instance, 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, derived from it, were used to produce 1-phenylpyrazolo[4,3-c]pyridines and their oxides, revealing potential for diverse chemical syntheses (Vilkauskaitė et al., 2011).

Potential in Drug Discovery : This compound is a key scaffold in drug-discovery chemistry, particularly in the development of kinase-focused libraries. Its arrangement of hydrogen bond donor and acceptor groups in the bicyclic core can fulfill the requirements for ATP competitive binding to kinase enzymes (Smyth et al., 2010).

Applications in Physical Sciences

Structural and Optical Properties : Pyrazolo[4,3-b]pyridine derivatives exhibit significant physical properties. For instance, their structural and optical characteristics, including their polycrystalline nature and optical energy gaps, have been studied, indicating potential applications in material science (Zedan et al., 2020).

Photophysical Properties : The effect of substituents on the fluorescence properties of these compounds has been investigated. This research offers insights into the potential use of these compounds in the development of fluorescent materials (Patil et al., 2011).

Safety and Hazards

5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine is a chemical that should be handled with care. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It is also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Mechanism of Action

Target of Action

The primary target of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine is the c-Met tyrosine kinase . This enzyme plays a key role in the oncogenic process, making it an attractive target for cancer treatment .

Mode of Action

5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine interacts with its target, c-Met tyrosine kinase, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to changes in the cellular processes it controls .

Biochemical Pathways

The inhibition of c-Met tyrosine kinase affects several biochemical pathways. These pathways are involved in cell growth, differentiation, migration, apoptosis, induction of cell polarity, scattering, angiogenesis, and invasion . The disruption of these pathways can lead to the prevention of cancer cell proliferation .

Result of Action

The molecular and cellular effects of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine’s action are primarily related to its inhibitory effect on c-Met tyrosine kinase. By inhibiting this enzyme, the compound can disrupt the growth and proliferation of cancer cells .

properties

IUPAC Name |

5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-3-5-1-2-6-7(10-5)4-9-11-6/h1-2,4H,3H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCUWQBDHQKCKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)N=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60855710 | |

| Record name | 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1206980-45-1 | |

| Record name | 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.